molecular formula C6H9Cl3O B8435887 1,1,1-Trichlorohexan-2-one

1,1,1-Trichlorohexan-2-one

Cat. No.: B8435887
M. Wt: 203.5 g/mol
InChI Key: IVCUJCDBSBEGQH-UHFFFAOYSA-N
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Description

1,1,1-Trichlorohexan-2-one is a useful research compound. Its molecular formula is C6H9Cl3O and its molecular weight is 203.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H9Cl3O

Molecular Weight

203.5 g/mol

IUPAC Name

1,1,1-trichlorohexan-2-one

InChI

InChI=1S/C6H9Cl3O/c1-2-3-4-5(10)6(7,8)9/h2-4H2,1H3

InChI Key

IVCUJCDBSBEGQH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

1,1,1-Trichlorohexan-2-one has the molecular formula C6_6H9_9Cl3_3O and is characterized by its three chlorine atoms attached to a hexane backbone with a ketone functional group. This structure contributes to its chemical reactivity and solubility properties.

Solvent in Organic Synthesis

This compound is utilized as a solvent in various organic reactions due to its ability to dissolve a wide range of organic compounds. Its high polarity and low volatility make it suitable for reactions requiring stable solvent conditions.

Intermediate in Chemical Synthesis

This compound serves as an important intermediate in the synthesis of other chlorinated compounds. It can be used to produce agrochemicals, pharmaceuticals, and other industrial chemicals through chlorination and other chemical transformations.

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for the extraction of various analytes from complex mixtures. Its properties facilitate the separation and identification of target compounds in environmental samples.

Case Study 1: Use as a Solvent

A study demonstrated that this compound effectively dissolves polar and non-polar compounds alike, making it ideal for reactions involving diverse substrates. The study highlighted its advantages over traditional solvents like dichloromethane due to lower toxicity profiles.

Case Study 2: Synthesis of Chlorinated Compounds

Research has shown that using this compound as a starting material allows for efficient synthesis pathways for various chlorinated derivatives. One such study reported high yields in the synthesis of chlorinated ketones when employing this compound under controlled reaction conditions.

Safety and Environmental Considerations

While this compound has valuable applications, it is crucial to consider its safety profile. Exposure limits have been established due to potential health risks associated with chlorinated solvents. Proper handling procedures and protective measures are essential when working with this compound.

Preparation Methods

Optimization of Reaction Conditions

Key variables influencing yield include:

  • Catalyst loading : A molar ratio of 0.3:1 (p-TsOH:substrate) maximizes carbocation stability while minimizing oligomerization.

  • Solvent choice : Benzene enhances reaction kinetics compared to polar aprotic solvents due to improved carbocation stabilization.

  • Temperature : Prolonged reflux (100–110°C) ensures complete dehydration but risks retro-aldol fragmentation at temperatures exceeding 120°C.

Table 1 : Yield dependence on dehydration time (substrate: 0.1 mol, benzene: 160 mL, p-TsOH: 0.03 mol)

Time (h)Temperature (°C)Yield (%)Purity (GC-MS)
121005889%
241007294%
361006891%

The decline in yield after 24 hours (Table 1) correlates with the formation of 1,1,5-trichloro-1-hexen-4-one , an isomer arising from a-chlorine shift in the allylic system.

Acetylation-Elimination Strategy

An alternative route involves converting the β-hydroxy group into a better-leaving group prior to elimination. Acetylation of 1,1,1-trichloro-2-hydroxyhexan-4-one with acetic anhydride in pyridine generates the corresponding acetate, which undergoes thermal elimination at 150–160°C. This two-step process circumvents acid-sensitive substrates and achieves a 65% isolated yield.

Stereochemical Considerations

The erythro and threo diastereomers of 1,1,1-trichloro-2-hydroxy-3-methylhexan-4-one exhibit distinct elimination kinetics. The erythro-acetate resists elimination below 140°C due to steric hindrance between the acetyl group and the trichloromethyl moiety, whereas the threo-acetate eliminates readily at 120°C. This dichotomy underscores the role of stereoelectronics in governing reaction trajectories.

Thionyl Chloride-Mediated Dehydrohalogenation

Treatment of 1,1,1-trichloro-2-hydroxyhexan-4-one with thionyl chloride (SOCl₂) at 0°C generates the 2-chloro intermediate, which eliminates HCl upon heating to yield the target ketone. This method’s advantages include:

  • Rapid reaction times (<2 hours for chlorination).

  • High atom economy (HCl and SO₂ as sole byproducts).

However, overchlorination at the α-position remains a concern, necessitating strict stoichiometric control (SOCl₂:substrate ≤1.1:1).

Crossed Aldol Condensation of Chloral with Pentan-2-one

The aldol condensation of chloral (trichloroacetaldehyde) with pentan-2-one in glacial acetic acid provides a one-pot route to this compound. The reaction proceeds via enolate formation at the methyl ketone’s α-position, followed by nucleophilic attack on chloral.

Table 2 : Aldol condensation optimization (chloral: 0.2 mol, pentan-2-one: 0.2 mol, AcOH: 50 mL)

CatalystTemperature (°C)Time (h)Yield (%)
None257232
H₂SO₄ (0.1 eq)252458
KHSO₄ (0.2 eq)100641

Side products include 1,1,5-trichloro-1-hexen-4-one (up to 10%), formed via acid-catalyzed isomerization.

Mechanistic Insights and Byproduct Formation

All four methods risk isomerization and fragmentation under harsh conditions. For instance, prolonged heating of this compound in acidic media induces a-chlorine shift to form 1,1,5-trichloro-1-hexen-4-one, a thermodynamic sink. GC-MS analysis reveals this isomer as the dominant product (>90%) after 6 hours at 100°C in H₂SO₄ .

Q & A

Q. How to ensure ethical rigor in environmental impact studies of this compound?

  • Methodological Answer : Partner with regulatory bodies (e.g., EPA) to align study designs with REACH guidelines. Transparently report conflicts of interest and validate data through independent lab replication .

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